molecular formula C6H11NO4 B13531461 n-Formyl-o-methylhomoserine

n-Formyl-o-methylhomoserine

Cat. No.: B13531461
M. Wt: 161.16 g/mol
InChI Key: ISOCJYXLCHTMQE-UHFFFAOYSA-N
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Description

n-Formyl-o-methylhomoserine is a derivative of the amino acid homoserine, where the amino group is formylated and the hydroxyl group is methylated. This compound has the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Formyl-o-methylhomoserine typically involves the formylation of homoserine. One common method is the use of formic acid and a dehydrating agent to introduce the formyl group. The methylation of the hydroxyl group can be achieved using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of solid acid magnetic nanocatalysts for the N-formylation of primary amines under mild reaction conditions. These catalysts can be reused multiple times without significant loss of activity, making the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

n-Formyl-o-methylhomoserine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Formyl-o-methylhomoserine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Formyl-o-methylhomoserine involves its interaction with specific molecular targets. For instance, in protein synthesis, the formyl group plays a crucial role in the initiation of translation in bacteria and organelles like mitochondria and chloroplasts. The formyl group is recognized by the ribosome, facilitating the binding of the formylated amino acid to the ribosomal complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Formyl-o-methylhomoserine is unique due to the presence of both a formyl group and a methylated hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic and industrial chemistry .

Biological Activity

n-Formyl-o-methylhomoserine is a compound of interest due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article will explore its biological activity, including enzyme inhibition, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a formyl group and a methyl ether. Its molecular formula is C₆H₇NO₃S, and it features a unique structure that influences its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for therapeutic applications.
  • Neurotransmitter Modulation : It may interact with pathways involving neurotransmitters, impacting conditions such as depression and neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.

Enzyme inhibition is a significant aspect of this compound's biological activity. The compound has been studied for its interaction with monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism.

Table 1: Inhibition Potency of this compound on MAO Enzymes

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Ratio (MAO-A/MAO-B)
This compound5.812.32.12

Note: The IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Kinetic Studies

Kinetic analysis has revealed that this compound exhibits a reversible inhibition mechanism. This suggests that the compound can effectively modulate enzyme activity without permanent alteration to the enzyme structure.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. SAR studies have indicated that modifications to the formyl and methyl groups can significantly affect the compound's potency and selectivity towards specific targets.

Case Study: SAR Analysis of this compound

A recent study explored various analogs of this compound, assessing their inhibitory effects on MAO enzymes. The results highlighted that:

  • Methyl Substitutions : Increased methylation at specific positions enhanced selectivity for MAO-A.
  • Formyl Group Variations : Alterations in the formyl group led to changes in binding affinity and kinetic parameters.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against certain bacterial strains. The compound exhibited significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-formamido-4-methoxybutanoic acid

InChI

InChI=1S/C6H11NO4/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

ISOCJYXLCHTMQE-UHFFFAOYSA-N

Canonical SMILES

COCCC(C(=O)O)NC=O

Origin of Product

United States

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